molecular formula C19H26N6O4 B10807042 (2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine

(2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine

Cat. No.: B10807042
M. Wt: 402.4 g/mol
InChI Key: OMBPCBLCRYYVAT-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl and morpholine derivatives. One common method involves the use of electrophilic aromatic substitution reactions to introduce the necessary functional groups onto the aromatic ring . The final step often involves the formation of the triazine ring through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

(2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine is unique due to its combination of functional groups and the presence of both aromatic and heterocyclic structures. This gives it a distinct set of chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-26-14-3-4-15(16(13-14)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBPCBLCRYYVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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